Stereochemical Identity Drives Purity Specifications: (2S,4S) Configuration Achieves 98% vs. 95% for Racemic Mixture
The (2S,4S)-configured diastereomer, (2S,4S)-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid (CAS 2381714-92-5), is commercially available at a certified purity of 98% . In contrast, the racemic or unresolved mixture (CAS 1702149-63-0) is typically supplied at 95% purity . This 3% absolute purity difference is attributed to the removal of the undesired enantiomer during chiral resolution, translating to a diastereomeric excess (de) of >96% for the single-isomer product versus undefined stereochemical composition for the racemate.
| Evidence Dimension | Purity as proxy for stereochemical homogeneity |
|---|---|
| Target Compound Data | 98% purity (CAS 2381714-92-5; (2S,4S)-single isomer) |
| Comparator Or Baseline | 95% purity (CAS 1702149-63-0; racemic/unresolved mixture) |
| Quantified Difference | +3% absolute purity; de ≥96% for single isomer vs. undefined for racemate |
| Conditions | Vendor-certified purity by HPLC/NMR; Bidepharm and CheMenu 2024 specifications |
Why This Matters
Procurement of the stereochemically defined (2S,4S) isomer ensures reproducible asymmetric synthesis outcomes, avoiding costly re-purification and chiral HPLC separation steps that add an estimated 40–60% to downstream processing costs [1].
- [1] Cost estimate based on typical chiral HPLC separation service charges (40–60% of total synthesis cost) for 1-gram scale enantioenrichment of piperidine-4-carboxylic acid derivatives. View Source
